N-ethyl-4-(1-piperidinylmethyl)benzamide
Description
Contextual Significance of Benzamide (B126) Scaffolds in Modern Medicinal Chemistry
The benzamide scaffold is a privileged structure in medicinal chemistry, recognized for its versatile biological activities and its presence in numerous approved pharmaceutical agents. colab.ws Structurally, it consists of a benzene (B151609) ring attached to an amide group. This arrangement allows for diverse chemical modifications, enabling researchers to fine-tune the pharmacological properties of the molecule. The amide group, in particular, can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors. nih.govcyberleninka.ru
Benzamide derivatives are foundational to a wide array of therapeutic applications. cyberleninka.ru Their structural similarity to naturally occurring nucleotides allows them to interact with various biopolymers, making them valuable for chemotherapeutic applications. nih.govnih.gov Research has demonstrated the efficacy of benzamide-based compounds in oncology, with some derivatives functioning as potent anticancer agents. nih.govresearchgate.net For example, a series of N-(piperidin-4-yl)benzamide derivatives were synthesized and found to activate hypoxia-inducible factor 1 (HIF-1) pathways, which can promote tumor cell apoptosis. researchgate.netnih.gov
Beyond oncology, benzamide derivatives have been investigated for the treatment of type 2 diabetes by acting as glucokinase activators. nih.gov The computational analysis of these derivatives helps in identifying the key structural features necessary for their biological activity, guiding the design of more potent molecules. nih.gov The adaptability of the benzamide core is further highlighted by its incorporation into compounds designed for pesticidal applications, where it contributes to the molecule's ability to biodegrade. nih.govmdpi.com The consistent success and broad applicability of this scaffold underscore its importance in the development of new therapeutic and chemical agents.
| Examples of Benzamide Derivatives in Research | Therapeutic Area/Application | Mechanism/Target |
| N-(piperidin-4-yl)benzamide Derivatives | Anticancer | Activators of hypoxia-inducible factor 1 (HIF-1) pathways. researchgate.netnih.gov |
| Pyrazole Benzamide Derivatives | Antidiabetic | Glucokinase activators. nih.gov |
| N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | Opioid Receptor Modulation | Potent and selective delta opioid receptor agonist. nih.gov |
| Piperidyl Benzamide Derivatives | Antidiabetic/Metabolic Disorders | 11β-HSD1 inhibitors. nih.gov |
| Benzamides with Pyridine-Linked 1,2,4-Oxadiazole | Pesticidal | Fungicidal and larvicidal activities. nih.govmdpi.com |
Structural Overview of Piperidine-Containing Pharmacophores
The three-dimensional, sp³-hybridized nature of the piperidine (B6355638) ring allows for the creation of molecules with well-defined spatial arrangements, which is crucial for selective binding to complex biological targets. nih.gov Furthermore, the nitrogen atom within the ring is often a key interaction point and can be easily modified, providing a handle for altering properties like solubility and bioavailability. researchgate.net Piperidine derivatives have been successfully developed for a vast range of therapeutic areas, including as anticancer, antiviral, analgesic, anti-inflammatory, and antipsychotic agents. researchgate.net
The versatility of the piperidine scaffold is demonstrated by its presence in compounds targeting the central nervous system, as well as its use in antihistamines and anticoagulants. arizona.edu Its incorporation into a molecular design is a well-established strategy to enhance metabolic stability and oral bioavailability. researchgate.netresearchgate.net The continuous development of novel synthetic methods to create substituted, spirocyclic, and fused piperidine systems highlights the ongoing demand for this critical building block in medicinal chemistry. nih.govenamine.net
| Examples of Piperidine-Containing Drugs | Therapeutic Class |
| Melperone | Antipsychotic nih.gov |
| Donepezil (B133215) | Acetylcholinesterase inhibitor (for Alzheimer's disease) mdpi.com |
| Fentanyl | Analgesic researchgate.net |
| Ritalin (Methylphenidate) | CNS Stimulant researchgate.net |
| Haloperidol | Antipsychotic researchgate.net |
Historical and Current Research Trajectories of Piperidinylmethyl Benzamide Derivatives
The combination of the piperidine and benzamide scaffolds into a single molecular entity, such as in piperidinylmethyl benzamide derivatives, has been a fruitful area of research. This class of compounds leverages the favorable properties of both moieties to create novel therapeutic candidates. Research into these derivatives has explored a variety of biological targets.
One significant research trajectory has been the development of these compounds as prokinetic agents for gastrointestinal motility disorders. A study focused on novel N-[1-(1-substituted 4-piperidinylmethyl)-4-piperidinyl]benzamides identified a compound with potent binding affinity for 5-HT₄ receptors, demonstrating excellent colonic prokinetic activity in preclinical models. nih.gov This highlights the potential of the piperidinylmethyl benzamide framework to modulate serotonergic pathways.
Another area of investigation involves metabolic disorders. Researchers described the discovery and optimization of a series of piperidyl benzamide derivatives as inhibitors of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). nih.gov Inhibition of this enzyme is a therapeutic strategy for type 2 diabetes. The study successfully modified a lead compound to improve properties such as solubility and reduce off-target effects, resulting in a promising new derivative. nih.gov
More recent research has explored the potential of related structures as delta opioid receptor agonists. A study detailed the design and synthesis of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide and its analogues, which were found to be highly potent and selective agonists for the delta opioid receptor. nih.gov These compounds showed significantly greater stability in rat liver microsomes compared to previous reference compounds, indicating improved metabolic properties. nih.gov These diverse research avenues, from gastrointestinal agents to metabolic and neurological targets, demonstrate the broad therapeutic potential and continued interest in the piperidinylmethyl benzamide chemical space.
Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-4-(piperidin-1-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-16-15(18)14-8-6-13(7-9-14)12-17-10-4-3-5-11-17/h6-9H,2-5,10-12H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYUUMLVJQBHVCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC=C(C=C1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar Studies of N Ethyl 4 1 Piperidinylmethyl Benzamide Analogues
Positional and Substituent Effects on Biological Activity
The biological activity of N-ethyl-4-(1-piperidinylmethyl)benzamide analogues is profoundly influenced by the nature and position of substituents on both the benzamide (B126) and piperidine (B6355638) rings.
Modifications to the amide portion, the aromatic region, and the tertiary amine of 4-(aminomethyl)benzamides have been explored to enhance selectivity and potency. nih.gov For instance, in a series of 4-(aminomethyl)benzamides investigated as potential viral entry inhibitors, the substituents on the amide nitrogen and the piperidine ring were found to be critical for activity. nih.gov
Studies on related N-substituted 4-piperidinyl derivatives have shown that the size of the N-alkyl group on the piperidine ring can significantly impact receptor affinity. While N-methylation or N-ethylation can enhance affinity, larger alkyl groups such as n-propyl or isopropyl often lead to a substantial decrease in binding. This suggests that the binding pocket accommodating the piperidine nitrogen has specific steric constraints.
Furthermore, substitutions on the benzamide aromatic ring play a pivotal role. The introduction of various functional groups can modulate electronic properties, lipophilicity, and the potential for hydrogen bonding, thereby affecting target interaction.
Table 1: Effect of Substituents on the Biological Activity of 4-(Aminomethyl)benzamide Analogues
| Compound ID | Amide Substituent (R1) | Piperidine N-Substituent (R2) | Biological Activity (EC50 in µM) |
|---|---|---|---|
| CBS1118 | Aryl | H | < 10 |
| Analogue A | Substituted Aryl | Methyl | Varies with aryl substitution |
| Analogue B | Alkyl | Ethyl | Generally lower than aryl |
| Analogue C | Aryl | Propyl | Significantly reduced activity |
Data is illustrative and based on general findings in the literature.
Elucidation of Key Pharmacophore Requirements for Target Interaction
The collective SAR data allows for the construction of a pharmacophore model for this class of compounds. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.
For this compound analogues, the key pharmacophoric features include:
An aromatic ring: The benzamide phenyl ring is crucial for establishing pi-stacking or hydrophobic interactions within the receptor binding site.
A hydrogen bond donor/acceptor amide group: The amide linkage is a critical interaction point, likely forming hydrogen bonds with amino acid residues in the target protein.
A basic nitrogen atom: The nitrogen atom of the piperidine ring, which is typically protonated at physiological pH, provides a key cationic interaction point.
A specific spatial arrangement: The relative orientation of the benzamide moiety and the piperidine ring, dictated by the methylene (B1212753) linker, is essential for optimal binding.
Stereochemical Influences on Receptor Binding and Functional Activity
While this compound itself is achiral, the introduction of substituents on the piperidine ring or the methylene linker can create stereocenters, leading to stereoisomers with potentially different biological activities.
Studies on the stereoselective functionalization of piperidine derivatives have demonstrated that the stereochemistry at substituted positions can significantly impact biological outcomes. d-nb.info For instance, the synthesis of positional analogues of other piperidine-containing compounds has shown that different stereoisomers can exhibit varying affinities for their targets. d-nb.info This is often due to the specific three-dimensional architecture of the receptor's binding pocket, which may preferentially accommodate one stereoisomer over another. The retention of chirality at a benzylic carbon, for example, can be influenced by the formation of bicyclic intermediates during synthesis. d-nb.info
Although specific studies on the stereochemical influences for this compound are not extensively reported, it is a well-established principle in medicinal chemistry that enantiomers can have distinct pharmacological profiles. Therefore, if chiral analogues were to be synthesized, it would be crucial to resolve and evaluate the individual enantiomers to fully understand the SAR.
Comparative SAR Analysis Across Piperidinylmethyl and Related Heterocyclic Benzamide Derivatives
To better understand the role of the piperidinylmethyl moiety, it is useful to compare the SAR of these compounds with analogues where the piperidine ring is replaced by other heterocyclic systems.
For example, replacing the piperidinylmethyl group with a pyridinyl group introduces aromaticity and alters the basicity and conformational flexibility of the molecule. Studies on N-ethyl-4-(pyridin-4-yl)benzamide derivatives have provided insights into the SAR of this related scaffold.
In a series of N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide analogues, which feature a piperidine ring with an exocyclic double bond, the piperidine ring was found to be a key determinant of activity. nih.gov These compounds, derived from a piperazine-containing precursor, showed high affinity and selectivity as delta opioid receptor agonists, demonstrating that the piperidine scaffold is well-tolerated and can confer potent biological activity. nih.gov
Furthermore, the replacement of the piperidine in 4-(aminomethyl)benzamides with other cyclic amines like morpholine (B109124) or 4-methylpiperazine has been shown to modulate activity, indicating that the nature of the heterocyclic ring is a critical determinant of the pharmacological profile. nih.gov Benzamides substituted with pyridine-linked 1,2,4-oxadiazoles have also been synthesized and evaluated, showing that a wide range of heterocyclic substitutions can be explored to modulate biological activity. mdpi.com
Table 2: Comparative Activity of Benzamides with Different Heterocyclic Moieties
| Heterocyclic Moiety | General Observations on Biological Activity | Reference |
|---|---|---|
| Piperidinylmethyl | Often confers potent activity; sensitive to N-substitution. | nih.gov |
| Pyridinyl | Aromatic nature alters electronic and conformational properties. | |
| Piperidinylidenemethyl | Can lead to high affinity and selectivity in certain receptor systems. | nih.gov |
| Morpholinylmethyl | Introduces an oxygen heteroatom, altering polarity and H-bonding capacity. | nih.gov |
| Pyridine-linked 1,2,4-oxadiazole | Demonstrates the feasibility of more complex heterocyclic substitutions. | mdpi.com |
This table provides a qualitative comparison based on findings from various studies.
Molecular and Cellular Mechanisms of Action of Piperidinylmethyl Benzamide Derivatives
Ligand-Receptor Interaction Profiling
Piperidinylmethyl benzamide (B126) derivatives exhibit a complex pharmacological profile, interacting with multiple neurotransmitter receptor systems. Their binding affinities and functional activities are highly dependent on the specific structural modifications of the benzamide and piperidine (B6355638) moieties.
Research into piperidinylmethyl benzamide analogues has revealed significant interactions with opioid receptors, particularly the delta (δ) and kappa (κ) subtypes. A class of compounds, 4-piperidin-4-ylidenemethyl-benzamides, has been identified as δ-opioid receptor agonists. nih.govnih.gov One notable analogue, N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide, demonstrated high-affinity binding and exceptional selectivity for the δ-opioid receptor, acting as a full agonist. nih.govebi.ac.uk This compound exhibited an IC₅₀ value of 0.87 nM for the δ-opioid receptor and displayed profound selectivity over both mu (μ) and kappa (κ) receptors. nih.govebi.ac.uk The selectivity ratio for kappa versus delta (κ/δ) was found to be 8590, indicating a significantly weaker interaction with the kappa subtype. nih.govebi.ac.uk
In contrast, studies on related benzamide structures have led to the development of selective kappa opioid receptor antagonists. For instance, a series of N-substituted 3-methyl-4-(3-hydroxyphenyl)piperazine analogues, which share the benzamide feature, were synthesized and found to be potent and selective κ-opioid receptor antagonists. nih.gov This highlights how modifications to the core structure can dramatically shift receptor selectivity and functional outcome from agonism to antagonism.
Table 1: Opioid Receptor Binding Profile of a Representative Piperidinylmethyl Benzamide Analogue
| Compound | Receptor Subtype | Binding Affinity (IC₅₀) | Selectivity Ratio (κ/δ) | Functional Activity |
|---|---|---|---|---|
| N,N-diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide | Delta (δ) | 0.87 nM | 8590 | Full Agonist |
| Kappa (κ) | ~7475 nM (calculated) | Weak |
Data sourced from studies on a close structural analogue of N-ethyl-4-(1-piperidinylmethyl)benzamide. nih.govebi.ac.uk
The serotonin (B10506) (5-HT) system is another primary target for piperidinylmethyl benzamide derivatives. These compounds have been shown to interact with several 5-HT receptor subtypes, which are implicated in a wide range of physiological and pathological processes. tocris.com
5-HT4 Receptor: Certain substituted benzamide derivatives are recognized as potent 5-HT4 receptor agonists. rti.org Research has shown that 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamide derivatives possess high affinity for the 5-HT4 receptor. nih.gov
5-HT1A and 5-HT7 Receptors: There is a significant focus on developing dual-ligands that target both 5-HT1A and 5-HT7 receptors due to their co-localization and potential synergistic effects in treating central nervous system disorders. nih.gov Ligands that function as 5-HT1A agonists and 5-HT7 antagonists are of particular interest. nih.gov The 5-HT1A receptor's activation is associated with anxiolytic and antidepressant effects, while the 5-HT7 receptor is linked to mood, cognition, and sleep regulation. nih.govnih.gov A potent and selective 5-HT7 antagonist, (R)-3-(2-(2-(4-Methylpiperidin-1-yl)ethyl)pyrrolidine-1-sulfonyl)phenol (SB-269970), contains a piperidine moiety, underscoring the relevance of this structural component for 5-HT receptor targeting. researchgate.net
5-HT2A Receptor: While a broad range of structurally diverse compounds act as 5-HT2A receptor agonists, specific data for this compound is limited in the reviewed literature. nih.gov
While the broader class of benzamide derivatives shows significant engagement with the serotonin system, specific binding affinities for this compound at these individual subtypes are not detailed in the available research.
Piperidinyl and related benzamide derivatives have been extensively studied for their interaction with dopamine (B1211576) receptor subtypes D2, D3, and D4. The selectivity for these receptors is finely tuned by the stereochemistry and substitution patterns of the molecule.
D2, D3, and D4 Selectivity: Studies on N-(3-pyrrolidinylmethyl)benzamides, which are structurally similar to piperidinylmethyl benzamides, show that both the absolute and relative configuration can control the binding profiles, leading to derivatives that preferentially recognize D2, D3, or D4 receptors. nih.gov The ability of some N-phenylpiperazine benzamides to bind selectively to the D3 subtype has been attributed to the benzamide portion interacting with a unique secondary binding site on the D3 receptor, a mechanism known as bitopic binding. nih.gov This suggests that the benzamide scaffold is a key determinant of dopamine receptor subtype selectivity. nih.gov
D4 Receptor Affinity: A series of N-[2-[4-arylpiperazin-1-yl]ethyl]-methoxybenzamides displayed high affinity for the D4 receptor, with one compound, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, showing an IC₅₀ of 0.057 nM and over 10,000-fold selectivity for D4 versus the D2 receptor. nih.gov
The primary focus of published research on piperidinylmethyl benzamide derivatives has been on their interactions with opioid, serotonin, and dopamine receptors, as well as specific enzyme targets. While some compounds in this broad class may interact with other systems, such as adrenergic receptors nih.gov, detailed profiling of this compound against other major neurotransmitter systems, including nicotinic, muscarinic, GABA, or glutamate (B1630785) receptors, is not extensively covered in the available scientific literature.
Enzyme Inhibition and Modulatory Actions
Beyond receptor modulation, piperidinylmethyl benzamide derivatives have demonstrated significant inhibitory activity against key enzymes involved in the pathophysiology of neurodegenerative disorders, particularly Alzheimer's disease.
A prominent area of investigation for this chemical class is the inhibition of acetylcholinesterase (AChE) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1). Both enzymes are critical targets in Alzheimer's disease research. nih.govacs.org AChE is responsible for the breakdown of the neurotransmitter acetylcholine, while BACE1 is a key enzyme in the production of amyloid-β peptides. nih.govmui.ac.ir
AChE Inhibition: A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated as potent AChE inhibitors. nih.gov One of the most active compounds in this series, with a bulky moiety in the para position of the benzamide, exhibited an IC₅₀ of 0.56 nM. nih.gov A separate study focusing on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives found that a compound with a fluorine substitution at the ortho position was the most active in its series, with an IC₅₀ of 13 nM, demonstrating superior activity to the reference drug donepezil (B133215) (IC₅₀ = 0.6 µM in that study).
BACE1 Inhibition: BACE1 has been a challenging target for small molecule inhibitors due to issues with permeability and efflux. However, various benzamide derivatives have been designed as BACE1 inhibitors. nih.govnih.gov
Dual AChE/BACE1 Inhibition: The development of single molecules that can inhibit both AChE and BACE1 is a key strategy in creating multi-target drugs for Alzheimer's disease. nih.gov A study of novel benzamide compounds identified derivatives with dual activity. The most active compound against AChE in this series had an IC₅₀ of 0.056 µM, while the most active against BACE1 showed an IC₅₀ of 9.01 µM. nih.gov
Table 2: Enzyme Inhibitory Activity of Representative Benzamide Derivatives
| Compound Series / Derivative | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference Compound (IC₅₀) |
|---|---|---|---|
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | AChE | 0.056 µM | Donepezil (0.046 µM) |
| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | BACE1 | 9.01 µM | Quercetin (4.89 µM) |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine HCl | AChE | 0.56 nM | - |
| ortho-Fluoro substituted N-(2-(piperidine-1-yl)ethyl)benzamide | AChE | 13 nM | Donepezil (600 nM) |
Data compiled from multiple studies on related benzamide and piperidine derivatives. nih.govnih.gov
Protein Kinase Inhibition (e.g., Eph family kinases, EPHA2)
The Ephrin (Eph) receptor family, the largest family of receptor tyrosine kinases (RTKs), plays a crucial role in a variety of physiological and pathological processes. nih.govacs.org The EphA2 receptor, in particular, is frequently overexpressed in numerous cancers, including breast and prostate cancer, and its expression level often correlates with a poor prognosis. acs.org EphA2 signaling is complex, mediating both tumor-suppressive and pro-oncogenic effects depending on the context. acs.org
Ligand-dependent "canonical" signaling is initiated by the binding of an ephrin-A ligand, which induces receptor autophosphorylation and activates its kinase domain. This canonical pathway typically suppresses tumorigenesis by inhibiting downstream pathways like Ras/ERK and Akt. acs.orgnih.govresearchgate.net Conversely, "non-canonical" signaling, which is kinase-independent, can be initiated by phosphorylation of EphA2 at Serine 897 (S897) by kinases such as AKT and RSK, promoting cell migration and invasion. nih.govebi.ac.uk
Given the role of EphA2 in cancer, it has become a significant target for therapeutic intervention. researchgate.net The development of small molecule inhibitors that target the kinase activity of EphA2 is an active area of research. These inhibitors often function by competing with ATP for binding within the kinase domain. For instance, chemical proteomics has been used to screen clinical kinase inhibitors, identifying drugs like Dasatinib and bosutinib (B1684425) as having sub-micromolar affinities for EphA2 as an unintended off-target. drugs.comnih.gov Structural biology studies, including co-crystal structures, have detailed the specific interactions between these inhibitors and the amino acid residues within the EphA2 binding pocket, providing a blueprint for the design of more selective agents. drugs.comnih.gov
While direct evidence of this compound as an EphA2 inhibitor is not prominent in the reviewed literature, the general class of benzamide derivatives has been explored for kinase inhibition. nih.gov The development of potent and selective EphA2 inhibitors often involves creating molecules that can form specific hydrogen bonds and hydrophobic interactions within the ATP-binding site of the kinase. Novel agents, such as the peptide-mimetic targefrin, have been designed to bind with high affinity to the ligand-binding domain of EphA2, inducing receptor internalization and degradation, thereby eliminating its pro-oncogenic effects. acs.org
Table 1: Examples of Clinically Evaluated Kinase Inhibitors with EphA2 Activity
| Inhibitor | Type | Primary Target(s) | EphA2 Binding Affinity |
|---|---|---|---|
| Dasatinib | Tyrosine Kinase Inhibitor | BCR-ABL, SRC family | Sub-micromolar |
| Bosutinib | Tyrosine Kinase Inhibitor | SRC, ABL | Sub-micromolar |
| Ponatinib | Tyrosine Kinase Inhibitor | BCR-ABL | Sub-micromolar |
This table summarizes information on known clinical tyrosine kinase inhibitors that have been identified to also inhibit EphA2. drugs.com
Carbonic Anhydrase and Aromatase Activities
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov In humans, there are 15 known isoforms involved in various physiological processes, including pH homeostasis and fluid secretion. nih.gov Certain isoforms, particularly hCA IX and hCA XII, are overexpressed in solid tumors and are considered validated anticancer targets. nih.gov
The primary mechanism of CA inhibition by the sulfonamide class of drugs involves the binding of the deprotonated sulfonamide group (SO₂NH⁻) to the zinc ion (Zn²⁺) located in the enzyme's active site. wikipedia.org This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle, thereby blocking the enzyme's activity. wikipedia.org
Research into novel CA inhibitors has explored various chemical scaffolds designed to achieve high potency and isoform selectivity. Derivatives of benzamide and benzenesulfonamide (B165840) incorporating piperidine moieties have shown significant inhibitory activity. nih.govnih.gov For example, a series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides demonstrated potent, nanomolar-level inhibition against several human CA isoforms. nih.gov The piperidine and carboxamide "tail" of these molecules can be modified to form additional interactions within the active site cavity, influencing both potency and selectivity for different isoforms. nih.gov
Table 2: Inhibition of Human Carbonic Anhydrase Isoforms by Benzamide/Sulfonamide Derivatives
| Compound | Substituent Group | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
|---|---|---|---|---|---|
| Acetazolamide (AAZ) | Reference Drug | 50.0 | 12.1 | 25.8 | 5.7 |
| Compound 6 nih.gov | 4-Methoxyphenyl | 7.9 | 3.7 | 25.0 | 7.7 |
| Compound 10 nih.gov | 4-Chlorophenyl | 20.3 | 4.4 | 30.6 | 10.4 |
| Compound 11 nih.gov | n-Hexyl | 25.1 | 40.6 | 11.2 | 10.1 |
| Compound 13 nih.gov | n-Octyl | 86.3 | 42.4 | 6.7 | 8.8 |
Data sourced from a study on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides. nih.gov
Aromatase Inhibition
Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, responsible for converting androgens into estrogens. breastcancernow.org Inhibiting this enzyme is a primary strategy in treating hormone-receptor-positive breast cancer, especially in postmenopausal women. nih.gov Aromatase inhibitors are broadly classified as steroidal or non-steroidal. breastcancernow.org Non-steroidal inhibitors, such as anastrozole (B1683761) and letrozole, typically contain a nitrogen-containing heterocycle (e.g., a triazole ring) that coordinates with the heme iron atom of the cytochrome P450 enzyme, competitively blocking the androgen binding site. acs.org
The development of novel aromatase inhibitors has included compounds with a piperidine scaffold. Studies on 3-alkylated 3-(4-aminophenyl)piperidine-2,6-diones showed that these derivatives could inhibit human placental aromatase more strongly than the first-generation inhibitor aminoglutethimide. nih.gov While specific data on this compound is not available, the presence of the piperidine ring in its structure is consistent with scaffolds found in other known aromatase inhibitors. nih.govnih.gov
Inhibition of Microbial Metabolic Pathways (e.g., ATP synthase, Mycolic acid production)
ATP Synthase Inhibition
ATP synthase is a critical enzyme that generates ATP, the primary energy currency of the cell, through oxidative phosphorylation. embopress.orgnih.gov This enzyme is essential for the viability of many pathogens, including Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. ebi.ac.ukmdpi.com The mycobacterial ATP synthase has been validated as a drug target, most notably by the diarylquinoline drug bedaquiline (B32110) (BDQ). embopress.orgnih.gov
The mechanism of action for inhibitors like BDQ involves binding to the F₀ subunit of the ATP synthase, specifically interacting with the c-ring. This binding prevents the rotation of the c-ring, which is driven by the proton motive force, thereby halting ATP synthesis and leading to bacterial cell death. embopress.org Researchers have also identified other classes of compounds, such as squaramides, that inhibit mycobacterial ATP synthase by binding to a different site within the enzyme's proton-conducting channel. nih.gov While there is no direct evidence showing this compound inhibits microbial ATP synthase, other novel benzamide derivatives have been shown to interact with ATP-binding cassette (ABC) transporters, such as ABCG2, and modulate their ATPase activity. nih.gov This suggests that the benzamide scaffold can be adapted to interact with ATP-dependent enzymatic machinery. nih.gov
Mycolic Acid Production Inhibition
Mycolic acids are very long-chain fatty acids that are essential components of the thick, waxy cell wall of mycobacteria. frontiersin.orgpatsnap.com This unique cell wall provides a protective barrier, contributing to the pathogen's intrinsic resistance to many antibiotics and its ability to survive within the host. patsnap.commicrobenotes.com The biosynthetic pathway for mycolic acids is a prime target for antitubercular drugs. frontiersin.orgmdpi.com
The pathway involves multiple enzymatic steps carried out by two fatty acid synthase systems, FAS-I and FAS-II. drugs.compatsnap.com Well-known drugs like isoniazid (B1672263) and ethionamide (B1671405) function by ultimately inhibiting InhA, an enoyl-acyl carrier protein reductase enzyme in the FAS-II pathway, which blocks the elongation of fatty acids required for mycolic acid synthesis. microbenotes.commdpi.com Thiolactomycin is another inhibitor that targets the β-ketoacyl-ACP-synthases (e.g., mtFabH) in the FAS-II system. patsnap.com Disruption of this pathway compromises the integrity of the mycobacterial cell wall, leading to cell death. frontiersin.orgpatsnap.com The potential for piperidinylmethyl benzamide derivatives to act as inhibitors of this pathway remains an area for further investigation.
Intracellular Signaling Cascades and Cellular Processes
Endoplasmic Reticulum (ER) Stress Pathway Modulation
The endoplasmic reticulum (ER) is a critical organelle for protein synthesis and folding, lipid biosynthesis, and calcium storage. microbenotes.com A variety of conditions can disrupt ER homeostasis, leading to the accumulation of unfolded or misfolded proteins, a state known as ER stress. microbenotes.com In response, cells activate the Unfolded Protein Response (UPR), a complex signaling network designed to restore normal ER function. microbenotes.com The UPR is mediated by three primary sensor proteins on the ER membrane: IRE1α (inositol-requiring protein 1α), PERK (PKR-like ER kinase), and ATF6 (activating transcription factor 6). However, if ER stress is prolonged or severe, the UPR can switch from a pro-survival to a pro-apoptotic response, triggering cell death. microbenotes.com
A study identified a 3-(N-piperidinyl)methyl benzamide derivative, compound 13d , as a potent agent that protects pancreatic β-cells from death induced by ER stress. This compound was found to rescue β-cells with high efficacy, showing an EC₅₀ value of 0.032 µM. The mechanism of protection involves the suppression of all three branches of the UPR signaling pathway, thereby alleviating the downstream activation of apoptotic genes.
Cell Cycle Regulation and Apoptotic Pathways (e.g., p53/p21-dependent)
The cell cycle is a tightly regulated process controlled by checkpoints that ensure genomic integrity. The tumor suppressor protein p53 is a central regulator of the cell's response to damage, such as DNA damage. acs.org Upon activation, p53 can induce cell cycle arrest or apoptosis. nih.gov One of its key downstream targets is the gene CDKN1A, which encodes the p21 protein. acs.org The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can bind to and inhibit cyclin-CDK complexes, leading to cell cycle arrest, typically at the G1/S or G2/M transitions. researchgate.netacs.org This p53-p21 axis is a canonical pathway for halting cell proliferation to allow for DNA repair or, if the damage is too severe, for initiating apoptosis. acs.orgnih.gov
However, apoptosis can also be induced through p53-independent mechanisms. Research on N-substituted benzamides has shown that these compounds can induce a G2/M cell cycle block and subsequent apoptosis in a manner that does not require functional p53. wikipedia.org Studies using the p53-deficient HL60 cell line demonstrated that treatment with a benzamide derivative still resulted in apoptosis. wikipedia.org The mechanism was shown to involve the release of cytochrome c from the mitochondria into the cytosol, which in turn leads to the activation of caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. wikipedia.org This indicates that certain benzamide derivatives can bypass the p53 checkpoint and directly trigger the mitochondrial apoptotic cascade. wikipedia.org
G Protein-Coupled Receptor (GPCR) Signal Transduction (e.g., [35S]GTPγS assays)
G protein-coupled receptors (GPCRs) constitute the largest superfamily of cell surface receptors and are involved in transducing a vast array of extracellular signals into intracellular responses. nih.gov Upon activation by a ligand, a GPCR undergoes a conformational change that allows it to act as a guanine (B1146940) nucleotide exchange factor (GEF) for its associated heterotrimeric G protein. This promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, both of which can then modulate downstream effectors. nih.gov
The [³⁵S]GTPγS binding assay is a widely used functional assay to measure the activation of G proteins by GPCRs. nih.gov GTPγS is a non-hydrolyzable analog of GTP; when radiolabeled with ³⁵S, its binding to Gα subunits can be quantified. An increase in [³⁵S]GTPγS binding in the presence of a test compound indicates that the compound is an agonist for a GPCR that couples to that G protein. nih.gov The assay is valuable for determining the potency and efficacy of ligands at an early stage of the signal transduction cascade. nih.gov
While specific data for this compound in a [³⁵S]GTPγS assay is not available, the broader class of benzamide derivatives includes compounds that are known to act as ligands for various GPCRs, such as serotonin (5-HT) receptors. nih.gov Furthermore, compounds containing a piperidine moiety have been identified as modulators of GPCRs, including the Protease-Activated Receptor-2 (PAR2). This suggests that the piperidinylmethyl benzamide scaffold has the potential to interact with GPCRs, and assays like [³⁵S]GTPγS binding would be a key method to characterize such activity.
Microtubule Dynamics and Cell Division Interference
Research into the molecular and cellular effects of piperidinylmethyl benzamide derivatives has revealed a significant mechanism of action centered on the disruption of microtubule dynamics, leading to profound interference with cell division. This activity positions these compounds as a subject of interest in the study of cellular proliferation. The primary mechanism involves the inhibition of tubulin polymerization, a critical process for the formation and function of microtubules.
A key molecular action of certain benzamide derivatives is their ability to inhibit the polymerization of tubulin, the protein subunit that assembles into microtubules. nih.gov Studies have shown that these compounds can bind to the colchicine (B1669291) binding site on tubulin. nih.govnih.gov This binding prevents the tubulin dimers from assembling into microtubules. The interference with this fundamental cytoskeletal component disrupts numerous cellular processes that are dependent on a dynamic microtubule network.
The inhibition of tubulin polymerization has been quantified for various benzamide and related derivatives, demonstrating their potency. The concentration required to inhibit tubulin polymerization by 50% (IC50) is a key measure of this activity.
Table 1: Tubulin Polymerization Inhibition by Benzamide and Related Derivatives
| Compound Class | Specific Compound Example | Tubulin Polymerization IC50 (µM) | Source(s) |
|---|---|---|---|
| Benzo[b]furan Derivative | Compound 17 | 3.0 ± 0.6 | nih.gov |
| Chalcone Derivative | Compound 47 | 1.6 | nih.gov |
| Trimethoxychalcones | Compound 45 | 2.2 | nih.gov |
| Trimethoxychalcones | Compound 46 | 2.8 | nih.gov |
| Dithiocarbamate Derivative | Compound 44 | 6.8 ± 0.6 | nih.gov |
This table presents data for related benzamide and other chemical derivatives to illustrate the mechanism of tubulin inhibition. Data for this compound was not specifically found.
The disruption of microtubule dynamics directly impacts cell division, particularly during the M-phase (mitosis) of the cell cycle. Microtubules form the mitotic spindle, which is essential for the segregation of chromosomes into daughter cells. By inhibiting tubulin polymerization, piperidinylmethyl benzamide derivatives prevent the formation of a functional mitotic spindle. nih.gov
This interference leads to a cellular response known as mitotic blockade or mitotic arrest. nih.govnih.gov Cells are unable to progress through mitosis and accumulate in the G2/M phase of the cell cycle. nih.gov This cell cycle arrest can ultimately trigger programmed cell death, or apoptosis. nih.govnih.gov
Studies on related compounds have demonstrated this effect across various cell lines. For instance, a related sigma ligand, N-[1'(2-piperidinyl)ethyl)-4-[I-125]-iodobenzamide (I-125-PAB), showed the highest amount of binding in cells blocked in the M-phase, suggesting an upregulation of its binding sites prior to mitosis. nih.gov Furthermore, novel N-(piperidine-4-yl)benzamide derivatives have been shown to induce cell cycle arrest. nih.gov One particular compound from this series, compound 47, was found to inhibit the expression of cyclin B1, a key protein that regulates entry into and progression through mitosis. nih.gov
The antiproliferative activities of these compounds have been documented with IC50 values, indicating the concentration at which they inhibit cell growth by 50%.
Table 2: Antiproliferative Activity (IC50) of Benzamide Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Source(s) |
|---|---|---|---|
| Compound 47 (N-(piperidine-4-yl)benzamide derivative) | HepG2 (Liver Carcinoma) | 0.25 | nih.gov |
| Compound 20b (N-benzylbenzamide derivative) | Various Cancer Cell Lines | 0.012 - 0.027 | nih.gov |
| Compound 44 (Dithiocarbamate derivative) | MCF-7 (Breast Cancer) | 0.04 ± 0.01 | nih.gov |
This table includes data for various benzamide derivatives to illustrate their antiproliferative effects, as specific data for this compound was not available.
Computational and Structural Biology Insights into Benzamide Derivatives
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This analysis is crucial for understanding the binding affinity and the specific molecular interactions that stabilize the ligand-protein complex.
In studies of N-ethyl-4-(pyridin-4-yl)benzamide derivatives targeting Rho-associated kinase-1 (ROCK1), a significant enzyme in cardiovascular and neurological diseases, molecular docking has been instrumental. nih.govresearchgate.net For these studies, the high-resolution crystal structure of ROCK1 (PDB ID: 6E9W) was utilized as the receptor. peerj.com The docking process typically involves preparing the ligand by adding hydrogen atoms and assigning charges, such as Gasteiger charges. nih.gov To explore the conformational space of the ligand within the protein's active site, algorithms like the Lamarckian Genetic Algorithm are employed, often with a set number of docking runs to ensure a thorough search. nih.gov
To quantify the binding affinity beyond the docking score, the Molecular Mechanics Poison-Boltzmann Surface Area (MMPBSA) method is often employed. nih.gov This technique calculates the binding free energy of the protein-ligand complex by considering van der Waals and electrostatic interactions, as well as solvation energies. nih.govpeerj.com
| Interaction Type | Interacting Residue | Role in Binding |
|---|---|---|
| Hydrogen Bond | Met156 (Hinge Loop) | Anchors the inhibitor to the hinge region of the kinase. |
| Hydrogen Bond | Lys105 (Catalytic) | Interacts with the catalytically important lysine (B10760008) residue. |
| π-π Stacking | Phe368 (Gatekeeper) | Stabilizes the aromatic core of the inhibitor. |
| Hydrophobic/π-alkyl | Ile82, Phe87, Ala103, Leu107, Tyr155 | Contributes to the overall binding affinity through non-polar interactions. |
Pharmacophore Modeling and Virtual Screening Applications
Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model can then be used as a 3D query in virtual screening to search large chemical databases for novel compounds with the potential for similar activity.
While specific pharmacophore models for N-ethyl-4-(1-piperidinylmethyl)benzamide have not been detailed in the available literature, the general methodology is well-established. For a series of active compounds, a pharmacophore model can be generated based on common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. semanticscholar.org
Once a statistically robust pharmacophore model is developed, it can be employed in virtual screening campaigns. nih.gov Large compound libraries, such as PubChem, can be filtered to identify molecules that match the pharmacophore query. nih.gov This approach significantly narrows down the number of compounds for experimental testing, making the drug discovery process more efficient. The hits from virtual screening would then be subjected to further computational analysis, such as molecular docking, to refine the selection before synthesis and biological evaluation. semanticscholar.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. brieflands.com This is achieved by correlating molecular descriptors (numerical representations of molecular properties) with experimental activity data.
For the N-ethyl-4-(pyridin-4-yl)benzamide series of ROCK1 inhibitors, 3D-QSAR studies have been successfully applied. nih.govresearchgate.net These studies utilize techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.govresearchgate.net In this approach, a dataset of compounds with a wide range of inhibitory activities (pIC50 values) is compiled. peerj.com The compounds are aligned based on a common substructure, and for each molecule, steric and electrostatic fields (in CoMFA), as well as hydrophobic, hydrogen bond donor, and acceptor fields (in CoMSIA), are calculated at various grid points. nih.gov
The resulting data is then analyzed using Partial Least Squares (PLS) regression to build a predictive model. nih.gov The statistical quality of the QSAR model is assessed using parameters like the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive r² (r²_pred) for an external test set. nih.govresearchgate.net For the N-ethyl-4-(pyridin-4-yl)benzamide series, robust CoMFA and CoMSIA models have been generated, indicating good predictive ability. nih.govresearchgate.net
The results of 3D-QSAR studies are often visualized as contour maps, which highlight regions where modifications to the chemical structure are likely to increase or decrease biological activity. nih.gov For instance, green contours in a CoMFA steric map indicate areas where bulky groups are favored, while yellow contours suggest that steric hindrance should be avoided. nih.gov These maps provide valuable guidance for the rational design of new, more potent derivatives. nih.govresearchgate.net
| Model | q² | r² | r²_pred | Optimal Number of Components (ONC) |
|---|---|---|---|---|
| CoMFA | 0.774 | 0.965 | 0.703 | 6 |
| CoMSIA | 0.676 | 0.949 | 0.548 | 6 |
Predictive Modeling for In Vivo Systems Response and CNS Activity Profiling (e.g., PCA, PLS Regression)
Predictive modeling extends the principles of QSAR to forecast the behavior of compounds in more complex biological systems, including their potential for activity in the central nervous system (CNS). Techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are central to these efforts. brieflands.com
PCA is an unsupervised pattern recognition method used to reduce the dimensionality of complex datasets, identifying the principal components that account for the most variance. In the context of CNS activity profiling, PCA can be used to group compounds based on a variety of physicochemical and structural descriptors that are known to influence blood-brain barrier permeability and interaction with CNS targets.
PLS regression is a supervised method that, as described in the QSAR section, correlates molecular descriptors with a specific biological response. nih.gov In the study of N-ethyl-4-(pyridin-4-yl)benzamide derivatives, PLS was used to build the 3D-QSAR models, correlating the CoMFA and CoMSIA fields with ROCK1 inhibitory activity. nih.gov The resulting PLS statistical plots visualize the relationship between the actual and predicted pIC50 values for the training and test sets, providing a graphical representation of the model's predictive power. nih.gov
While specific predictive models for the in vivo systems response or CNS activity of this compound are not available in the reviewed literature, the methodologies are in place to develop such models. This would require experimental data on its CNS penetration and activity, which could then be used to build QSAR and other predictive models to guide the design of analogs with improved CNS profiles.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable three-dimensional arrangements (conformations) of a molecule, while molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule or a molecular complex over time.
For molecules containing flexible ring systems like piperidine (B6355638), conformational analysis is important. The piperidine ring typically adopts a chair conformation. nih.gov X-ray crystallography of a related compound, 4-methyl-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate, confirms the chair conformation of the piperidine ring and provides information on bond angles and the dihedral angle between the piperidine and benzene (B151609) rings. nih.gov
MD simulations are a powerful tool to study the stability of ligand-protein complexes identified through molecular docking. nih.govnih.gov In the study of N-ethyl-4-(pyridin-4-yl)benzamide derivatives, MD simulations were performed on the docked complexes with ROCK1. nih.gov These simulations, often run for tens or hundreds of nanoseconds, monitor the fluctuations in the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex. nih.gov A stable RMSD profile suggests that the docked pose is maintained over time. nih.gov
MD simulations also allow for a more detailed analysis of the interactions between the ligand and the protein, including the persistence of hydrogen bonds and changes in the binding site conformation. nih.gov Furthermore, the trajectory from an MD simulation can be used to calculate binding free energies with greater accuracy using methods like MMPBSA, providing a more dynamic and refined picture of the binding event than static docking alone. nih.govpeerj.com
Future Directions and Therapeutic Research Avenues for Piperidinylmethyl Benzamide Derivatives
Rational Design of Next-Generation Therapeutic Agents
The rational design of new therapeutic agents based on the N-ethyl-4-(1-piperidinylmethyl)benzamide scaffold is a key area for future research. This approach moves beyond traditional trial-and-error methods, employing computational tools and a deep understanding of structure-activity relationships (SAR) to create more potent and selective molecules. nih.gov
Techniques such as 3D-Quantitative Structure-Activity Relationship (3D-QSAR), encompassing Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can be instrumental. nih.gov These methods help in elucidating the correlation between the physicochemical properties of the compounds and their biological activities. For instance, studies on similar benzamide-based compounds have successfully used these models to predict the activity of newly designed molecules. nih.govnih.gov
Future efforts will likely focus on modifying the core structure of this compound to enhance its interaction with specific biological targets. This could involve the introduction of various substituents on the benzamide (B126) or piperidine (B6355638) rings to optimize binding affinity and pharmacokinetic properties. Molecular docking and molecular dynamics simulations will be crucial in predicting how these structural changes will affect the binding of the compound to its target protein. nih.gov
Table 1: Key Computational Techniques in Rational Drug Design
| Technique | Application in Piperidinylmethyl Benzamide Research |
| 3D-QSAR | Elucidating structure-activity relationships to guide the design of more potent analogues. nih.govnih.gov |
| Molecular Docking | Predicting the binding mode and affinity of new derivatives to their biological targets. nih.gov |
| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex to assess stability and interaction. nih.gov |
Exploration of Novel Biological Targets and Undiscovered Indications
While initial research on piperidinylmethyl benzamide derivatives has explored their potential as prokinetic agents acting on 5-HT₄ receptors and as anticancer agents, a vast landscape of other biological targets remains to be explored. nih.govnih.gov The structural motifs present in this compound suggest potential interactions with a range of receptors and enzymes.
Future research should aim to screen this compound and its newly synthesized analogues against a broad panel of biological targets. This could uncover entirely new therapeutic applications. For example, related benzamide structures have shown activity as glucokinase activators for diabetes, ROCK1 inhibitors for cardiovascular diseases, and multi-targeting agents for Alzheimer's disease. nih.govnih.govnih.gov High-throughput screening campaigns will be essential in this exploratory phase.
Furthermore, investigating the polypharmacology of these compounds—their ability to interact with multiple targets—could be a fruitful avenue. A multi-target approach is increasingly recognized as a valuable strategy for treating complex diseases like neurodegenerative disorders and cancer. nih.gov
Integration of Multi-Omics Data in Preclinical Drug Discovery
The advent of multi-omics technologies offers a powerful toolkit to deepen our understanding of the mechanisms of action of piperidinylmethyl benzamide derivatives. nashbio.com By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a holistic view of the cellular response to these compounds. biomedgrid.com
This integrated approach can help in identifying the specific pathways modulated by this compound and its analogues. For instance, transcriptomic and proteomic analyses can reveal changes in gene and protein expression levels in response to treatment, highlighting the affected cellular processes. maastrichtuniversity.nl Metabolomic profiling can further illuminate the downstream effects on cellular metabolism. nashbio.com
The use of multi-omics can also aid in the identification of predictive biomarkers for drug efficacy. maastrichtuniversity.nl By correlating molecular profiles with treatment outcomes in preclinical models, it may be possible to identify patient populations that are most likely to respond to these therapeutic agents. This is a critical step towards personalized medicine. nashbio.com
Development of Advanced Synthetic Strategies for Complex Analogues
The synthesis of novel and structurally complex analogues of this compound is fundamental to exploring its full therapeutic potential. While classical synthetic routes exist for benzamides and piperidines, the development of more efficient, versatile, and environmentally friendly methods is an ongoing priority. nih.govresearchgate.net
Recent advances in synthetic chemistry, such as catalytic cyclization, catalytic coupling reactions, and one-pot tandem synthetic methods, offer new possibilities for creating diverse libraries of these compounds. researchgate.net Strategies for the late-stage functionalization of the core scaffold would be particularly valuable, allowing for the rapid generation of a wide range of derivatives from a common intermediate.
Furthermore, the development of stereoselective synthetic methods will be crucial for producing enantiomerically pure compounds. mdpi.com Often, different enantiomers of a chiral drug exhibit distinct pharmacological and toxicological profiles. Therefore, the ability to selectively synthesize and evaluate individual stereoisomers is essential for optimizing safety and efficacy.
Table 2: Modern Synthetic Approaches for Piperidinylmethyl Benzamide Analogues
| Synthetic Strategy | Potential Advantages |
| Catalytic Coupling Reactions | High efficiency and functional group tolerance. researchgate.net |
| One-Pot Tandem Synthesis | Increased efficiency and reduced waste. researchgate.net |
| Late-Stage Functionalization | Rapid diversification of lead compounds. |
| Stereoselective Synthesis | Access to enantiomerically pure compounds with potentially improved therapeutic profiles. mdpi.com |
Addressing Challenges in Preclinical Translation and Compound Optimization
The journey from a promising lead compound to a clinical candidate is fraught with challenges. For piperidinylmethyl benzamide derivatives, a key focus will be on optimizing their pharmacokinetic and pharmacodynamic properties to ensure they are suitable for in vivo studies and, eventually, for human use.
This involves a multi-parameter optimization process, addressing aspects such as metabolic stability, bioavailability, and potential off-target effects. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction tools can be used in the early stages to flag potential liabilities. nih.gov
A significant hurdle in preclinical development is ensuring that the promising in vitro activity translates to in vivo efficacy. This requires careful selection of appropriate animal models that accurately recapitulate the human disease state. The integration of pharmacokinetic and pharmacodynamic (PK/PD) modeling will be essential to understand the relationship between drug exposure and therapeutic effect, guiding the design of effective dosing regimens.
Ultimately, a collaborative and iterative approach, involving medicinal chemists, biologists, and pharmacologists, will be necessary to navigate the complexities of preclinical development and successfully translate the therapeutic potential of this compound and its derivatives into novel medicines.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-ethyl-4-(1-piperidinylmethyl)benzamide, and how can purity be optimized?
- Methodology : Begin with a benzamide core functionalized at the 4-position. Introduce the piperidinylmethyl group via nucleophilic substitution or reductive amination using 1-piperidinemethanol. Ethylation of the amide nitrogen can be achieved using ethyl halides or via a Mitsunobu reaction. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for high purity (>98%). Monitor reaction progress using TLC and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. How should researchers characterize the structural integrity of this compound?
- Methodology : Use 1H/13C NMR to verify substituent positions and confirm the absence of isomers. Key spectral markers include:
- NMR : Aromatic protons (δ 7.2–7.8 ppm), piperidinyl protons (δ 2.5–3.5 ppm), and ethyl group protons (δ 1.2–1.4 ppm for CH3, δ 3.3–3.6 ppm for CH2).
- Mass spectrometry : ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~275).
- Elemental analysis to validate stoichiometry (C, H, N) .
Q. What solvents and reaction conditions are optimal for derivatizing this compound?
- Methodology : Use polar aprotic solvents (DMF, DMSO) for reactions requiring nucleophilic substitution. For acid-catalyzed reactions (e.g., amide bond formation), dichloromethane or THF with coupling agents like HATU or EDCI is recommended. Maintain inert atmospheres (N2/Ar) for moisture-sensitive steps. Monitor pH in aqueous reactions to avoid hydrolysis of the benzamide .
Advanced Research Questions
Q. How can computational methods predict the bioactivity of this compound?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., GPCRs or kinases). Use DFT calculations (Gaussian 09) to assess electronic properties (HOMO-LUMO gaps) and pharmacokinetic parameters (LogP, PSA) via SwissADME. Validate predictions with in vitro assays (e.g., enzyme inhibition IC50 determination) .
Q. What strategies resolve contradictions in reported bioactivity data for similar benzamide derivatives?
- Methodology :
- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times) across studies.
- Dose-response curves : Replicate experiments with standardized protocols (e.g., MTT assays for cytotoxicity).
- Structural analogs : Synthesize and test derivatives to isolate the impact of the piperidinylmethyl group on activity.
- Statistical validation : Apply ANOVA or Bayesian modeling to assess reproducibility .
Q. How do steric and electronic effects of the piperidinylmethyl group influence reactivity?
- Methodology :
- Steric effects : Compare reaction rates with bulkier analogs (e.g., N-cyclohexyl derivatives) in SN2 reactions.
- Electronic effects : Use Hammett plots to correlate substituent σ-values with reaction outcomes (e.g., ester hydrolysis rates).
- X-ray crystallography : Resolve crystal structures to analyze bond angles and torsional strain .
Q. What are the thermal stability and decomposition pathways of this compound?
- Methodology : Perform thermogravimetric analysis (TGA) under N2 (10°C/min ramp) to identify decomposition thresholds (>200°C typical for benzamides). Use DSC to detect phase transitions. GC-MS of pyrolyzed samples can identify volatile decomposition products (e.g., ethylamine, CO2) .
Q. How to address solubility challenges in biological assays?
- Methodology :
- Co-solvents : Use DMSO (<1% v/v) for stock solutions.
- Surfactants : Add Tween-80 or cyclodextrins for aqueous dispersion.
- Salt formation : Synthesize hydrochloride salts to enhance water solubility.
- Validate solubility via dynamic light scattering (DLS) to confirm absence of aggregates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
